molecular formula C10H19N3O B13208283 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea

1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea

Cat. No.: B13208283
M. Wt: 197.28 g/mol
InChI Key: IELQUVKXMGALNU-UHFFFAOYSA-N
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Description

1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea, supplied as its hydrochloride salt (CAS 2060042-85-3), is a chemical compound of significant interest in advanced medicinal chemistry and pharmacological research . The molecule features the 8-azabicyclo[3.2.1]octane scaffold, a fundamental structural motif found in the family of tropane alkaloids, which is known for conferring a wide array of interesting biological activities . This specific bicyclic framework is prized for its rigidity, which enhances stereochemical control and makes it a valuable building block for designing selective receptor ligands and other bioactive molecules . This compound is provided as a high-purity solid for research applications. Its primary research value lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the exploration of novel therapeutics . The 8-azabicyclo[3.2.1]octane core is a critical structure in the development of receptor antagonists. For instance, disubstituted derivatives of this scaffold have been investigated as potent and selective mu opioid receptor antagonists, with potential research applications in managing conditions like opioid-induced constipation and postoperative ileus . Furthermore, related compounds built on this framework have been explored as high-affinity, selective antagonists for other biological targets, such as the vasopressin V 1A receptor, indicating the versatility of this chemotype in probing diverse biological pathways . This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)-1,1-dimethylurea

InChI

InChI=1S/C10H19N3O/c1-13(2)10(14)12-9-5-7-3-4-8(6-9)11-7/h7-9,11H,3-6H2,1-2H3,(H,12,14)

InChI Key

IELQUVKXMGALNU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of cyclic azomethine ylides in 1,3-dipolar cycloaddition reactions . The reaction conditions often involve the use of a rhodium(II) complex and chiral Lewis acids to achieve high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea.

Chemical Reactions Analysis

Types of Reactions

1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Bicyclic Core Variations
  • 3.2.1 vs. 3.3.0 Systems :
    • 1-(3-Azabicyclo[3.3.0]oct-3-yl)-3-(4-carboxybenzenesulphonyl)urea (): Shares a urea group but has a 3.3.0 bicyclic system. The smaller ring size may reduce steric hindrance compared to the 3.2.1 framework, altering pharmacokinetics .
    • 8-Methyl-1-azabicyclo[3.2.1]octane (): Lacks the urea group but shares the 3.2.1 core. The absence of urea reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents .
Substituent Variations on Urea/Amine Groups
  • Dimethylurea vs. Sulphonyl/Carboxy Groups :
    • The target compound’s 3,3-dimethylurea group increases lipophilicity (logP ~1.5–2.0 estimated) compared to sulphonyl or carboxy substituents, which are more polar (e.g., sulphonylurea in has logP ~0.5) .
  • Amine Derivatives :
    • 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (): The primary amine group enhances water solubility (e.g., ~50 mg/mL in water) but reduces metabolic stability compared to urea .

Physicochemical Properties

Property Target Compound (Inferred) 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Molecular Weight ~225–250 g/mol 227.3 g/mol 182.3 g/mol
Boiling Point ~410–430°C 408.1°C N/A
LogP (Lipophilicity) ~1.8–2.2 1.4 ~0.9
Hydrogen Bond Donors 2 (urea NH) 1 (benzimidazole NH) 2 (amine NH)

Biological Activity

1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea is a compound that has garnered attention for its potential biological activities, particularly in relation to opioid receptors. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), receptor interactions, and relevant case studies.

  • Molecular Formula : C18H26N2O
  • Molecular Weight : 286.42 g/mol
  • CAS Number : 376348-67-3

The compound acts primarily as a selective antagonist at kappa (κ) opioid receptors. This is significant because κ-opioid antagonists can potentially mitigate the effects of opioid-induced side effects such as dysphoria and sedation while preserving analgesia mediated by mu (μ) receptors.

Key Findings:

  • Potency : The compound exhibits a κ IC50 of approximately 77 nM, indicating high potency in blocking κ receptors while demonstrating minimal interaction with μ and δ receptors (μ:κ and δ:κ ratios >400) .
  • CNS Exposure : Notably, modifications to the structure have resulted in compounds that lack central nervous system (CNS) exposure, which is advantageous for reducing side effects associated with CNS-active drugs .

Structure-Activity Relationships (SAR)

Research has shown that modifications to the azabicyclo framework can significantly impact the biological activity of related compounds. For instance:

  • N-substitution : Introducing different substituents at the nitrogen position has been shown to enhance selectivity and potency. For example, adding a cyclohexylurea moiety resulted in analogs with improved selectivity for κ receptors compared to μ receptors .
  • Linker Variations : Alterations in the linker between the bicyclic structure and the urea group have also been explored to optimize binding affinity and receptor selectivity .

Case Studies

  • In Vivo Studies : In studies involving rat models, compounds derived from the 8-azabicyclo[3.2.1]octane framework were shown to reverse κ-agonist induced diuresis, highlighting their functional antagonistic properties .
  • Comparative Analysis : A series of related compounds were tested for their binding affinities across various opioid receptors. Results indicated that certain modifications could lead to a significant decrease in hERG channel inhibition, which is crucial for cardiac safety .

Biological Activity Summary Table

CompoundReceptor TypeIC50 (nM)μ:κ Ratioδ:κ RatioCNS Exposure
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylureaκ77>400>400None
Analog 6cκ2036415Present
Modified Cyclohexylurea Analogκ17293>174None

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea and its intermediates?

  • Methodology : The bicyclic core can be synthesized via Stille or Suzuki cross-coupling reactions, as demonstrated for similar 8-azabicyclo[3.2.1]octane derivatives . Key steps include:

  • Cyclization : Radical cyclization using n-tributyltin hydride and AIBN in toluene yields high diastereocontrol (>99%) for bicyclic scaffolds .
  • Functionalization : Coupling the bicyclic amine with dimethylurea under carbodiimide-mediated conditions (e.g., EDC/HOBt) ensures efficient urea bond formation.
    • Validation : Purity and stereochemical integrity should be confirmed via HPLC, NMR, and X-ray crystallography .

Q. How does the rigid bicyclic scaffold influence binding affinity at neurotransmitter transporters?

  • Experimental Design : Comparative binding assays (e.g., DAT, SERT, NET inhibition) using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT) reveal that the bicyclo[3.2.1]octane structure enhances stereoselective interactions. Rigidity reduces conformational entropy, improving binding kinetics .
  • Data Interpretation : Lower IC₅₀ values for DAT vs. SERT/NET suggest selectivity, likely due to steric complementarity in transporter pockets .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for 8-azabicyclo derivatives targeting monoamine transporters?

  • Case Study : While 3,3-dimethylurea substitution enhances DAT affinity, conflicting reports on bulkier substituents (e.g., benzyl groups) may arise from divergent assay conditions (e.g., cell lines, radioligands).
  • Resolution : Standardize assays using HEK-293 cells expressing human DAT/SERT/NET and validate with in silico docking (e.g., AutoDock Vina) to map steric and electronic interactions .

Q. How does stereochemistry at the C3 position of the bicyclo scaffold modulate pharmacological activity?

  • Approach : Synthesize enantiomers via chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) and compare in vitro/in vivo profiles.
  • Findings : For analogs like BIMU-1 and BIMU-8, the endo configuration at C3 increases partial agonism at 5-HT₄ receptors, while exo isomers show reduced efficacy .

Q. What computational tools predict off-target effects of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea in CNS research?

  • Methodology : Use Schrödinger’s PANTHER algorithm or SwissTargetPrediction to screen for interactions with GPCRs, ion channels, and kinases.
  • Validation : Cross-validate predictions with functional assays (e.g., calcium flux for GPCRs, patch-clamp electrophysiology for ion channels) .

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